molecular formula C36H29OPSi B6591151 4-(Triphenylsilyl)phenyldiphenylphosphine oxide CAS No. 1286708-86-8

4-(Triphenylsilyl)phenyldiphenylphosphine oxide

Cat. No. B6591151
CAS RN: 1286708-86-8
M. Wt: 536.7 g/mol
InChI Key: TXBFHHYSJNVGBX-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)phenyldiphenylphosphine oxide is a complex organic compound. It contains a total of 73 bonds, including 44 non-H bonds, 37 multiple bonds, 7 rotatable bonds, 1 double bond, 36 aromatic bonds, 6 six-membered rings, and 1 phosphorane .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a triphenylsilane connecting to a triphenyl phosphine oxide . The molecule has a large permanent dipole moment due to the polar phosphine oxide group and its asymmetric structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 536.67 g/mol . It’s a solid at room temperature . It has a high triplet energy (E T) of 3.36 eV, a low lying LUMO (E LUMO = 2.52 eV) and HOMO (E HOMO = 6.79 eV), making it suitable for efficient electron injection and hole blocking .

Scientific Research Applications

Charge Transport and Electrophosphorescence

4-(Triphenylsilyl)phenyldiphenylphosphine oxide, known as EMPA1, displays significant potential in the field of electronics, particularly in organic light-emitting diodes (OLEDs). EMPA1 has a wide highest occupied molecular orbital–lowest unoccupied molecular orbital gap and exhibits efficient electron-dominated charge transport. This property has been utilized to create highly efficient blue phosphorescent OLEDs, showing high external quantum efficiency and luminance efficiency, which are crucial parameters for display and lighting applications (Mamada, Ergun, Pérez-Bolívar, & Anzenbacher, 2011).

Exciton Blocking in Organic Electronics

The compound is also employed as a high triplet energy exciton blocking layer in solution-processed blue and white phosphorescent organic light-emitting diodes (PHOLEDs). The use of this compound in PHOLEDs enhances their quantum efficiency significantly due to its efficient hole and exciton blocking properties, making it a valuable material in the development of advanced organic electronic devices (Yook & Lee, 2011).

Applications in Organic Synthesis and Reactions

In the realm of organic chemistry, this compound is involved in various synthesis and reaction mechanisms. For instance, it is used as a catalyst in the oxidation of bis(triethylsilyl)mercury by oxygen, where its role in the oxidation mechanism has been explored (Alexandrov, Razuvaev, Glushakova, & Savukova, 1971). Additionally, its reactions with triphenylstibine and its role in the formation of various organic compounds have been investigated, shedding light on its versatility in synthetic organic chemistry (Razuvaev, Brilkina, Krasilnikova, Zinovjeva, & Filimonov, 1972).

Electrophosphorescent Devices and Material Science

The compound's application extends to material science, particularly in the development of electrophosphorescent devices and host materials. For instance, it has been utilized in creating solution-processable hosts for efficient blue electrophosphorescent devices, showcasing its role in improving device performance and material properties (Liu et al., 2014).

properties

IUPAC Name

(4-diphenylphosphorylphenyl)-triphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29OPSi/c37-38(30-16-6-1-7-17-30,31-18-8-2-9-19-31)32-26-28-36(29-27-32)39(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFHHYSJNVGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29OPSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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